
phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the phenyl and propan-2-yloxy groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Groups: Phenyl groups can be introduced through substitution reactions using phenyl halides or phenylboronic acids.
Addition of Propan-2-yloxy Group: This step may involve etherification reactions using propan-2-ol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Phenyl (3R,4R)-3,4-dimethyl-4-(3-methoxyphenyl)piperidine-1-carboxylate: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Phenyl (3R,4R)-3,4-dimethyl-4-(3-ethoxyphenyl)piperidine-1-carboxylate: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C23H29NO3 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO3/c1-17(2)26-21-12-8-9-19(15-21)23(4)13-14-24(16-18(23)3)22(25)27-20-10-6-5-7-11-20/h5-12,15,17-18H,13-14,16H2,1-4H3/t18-,23+/m0/s1 |
Clave InChI |
MSFQZVJWDMHZLE-FDDCHVKYSA-N |
SMILES isomérico |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)OC(C)C)C(=O)OC3=CC=CC=C3 |
SMILES canónico |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)
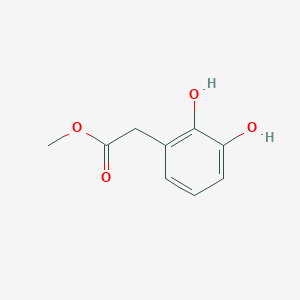
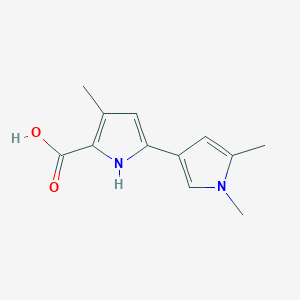
![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)
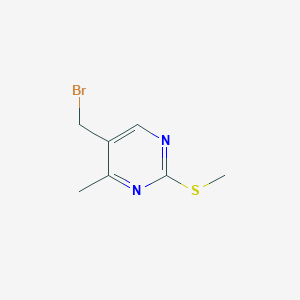
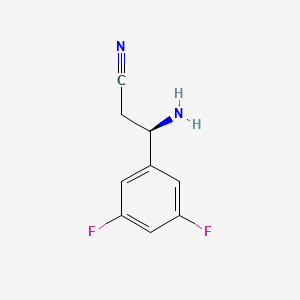
![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)
![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)
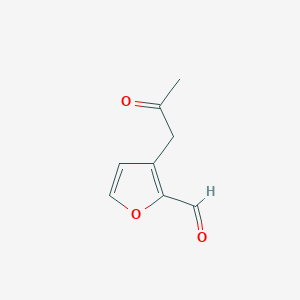
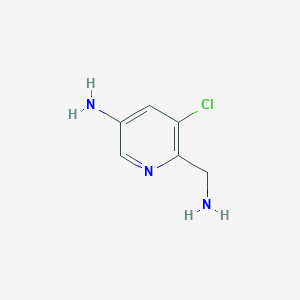
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
